molecular formula C14H27N3O3 B7921408 [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7921408
M. Wt: 285.38 g/mol
InChI Key: SSCBCHWPTFFJMC-WDEREUQCSA-N
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Description

This compound is a chiral pyrrolidine-based carbamate derivative featuring a tert-butyl ester group and an (S)-2-aminopropionyl (alanine-derived) substituent. Its molecular formula is C₁₂H₂₃N₃O₃, with a molecular weight of 265.33 g/mol .

Structurally, the tert-butyl carbamate group enhances stability against enzymatic degradation, while the ethyl carbamate linkage modulates solubility and bioavailability. The compound’s CAS number (885688-49-3) and synonyms (e.g., AM97941) are documented in pharmaceutical chemistry databases, though its commercial availability is noted as discontinued by CymitQuimica .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCBCHWPTFFJMC-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic compound that has attracted interest in various fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group, suggests potential biological activities that warrant detailed investigation.

The compound's synthesis typically involves methods such as Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is favored for its mild reaction conditions, making it suitable for sensitive functional groups present in the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydrolysis of the ester group can release the active amino acid derivative, which may interact with various enzymes or receptors. The structural stability provided by the pyrrolidine ring enhances its binding affinity to these targets.

Biological Activity

Research has shown that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against various pathogens, suggesting potential use in treating infections.
  • Antiparasitic Effects : Certain studies indicate that related compounds can inhibit the growth of parasites such as Toxoplasma gondii and Plasmodium falciparum, the causative agent of malaria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiparasiticReduced proliferation of T. gondii and P. falciparum
Enzyme InteractionPotential inhibition of specific enzymes

Case Studies

  • Antiparasitic Efficacy : A study investigating the effects of similar compounds on T. gondii found that several derivatives exhibited a minimum inhibitory concentration (MIC) below 1 μM, indicating strong antiparasitic activity. This study highlighted the importance of structural modifications in enhancing biological potency .
  • Antimicrobial Properties : Another research effort assessed various derivatives against bacterial strains, demonstrating significant inhibition rates. Compounds with specific substituents on the pyrrolidine ring showed enhanced activity, underscoring the relevance of molecular structure in biological efficacy .

Comparison with Similar Compounds

Carbamate Substituent Effects

  • Ethyl vs. Isopropyl Carbamate : The isopropyl variant (C₁₅H₂₉N₃O₃) exhibits increased hydrophobicity compared to the ethyl analog, which may enhance membrane permeability but reduce aqueous solubility .
  • tert-Butyl Group : Common across all compounds, this group provides steric protection to the carbamate, delaying metabolic cleavage and extending half-life .

Amino Acyl Side Chain Modifications

  • Replacing the (S)-2-aminopropionyl group with 3-methyl-butyryl (C₁₆H₃₁N₃O₃) introduces a bulkier, lipophilic side chain. This modification could alter binding affinity in enzyme-active sites, as seen in analogous peptidomimetics targeting kinases or proteases .

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